molecular formula C24H20N4O4S B2876390 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide CAS No. 303035-30-5

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

Cat. No. B2876390
CAS RN: 303035-30-5
M. Wt: 460.51
InChI Key: PKPVLPDTBOERID-UHFFFAOYSA-N
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Description

“N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide” is a chemical compound. It is also known by registry numbers ZINC000000915620, ZINC000000915623 . This compound is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized and analyzed by various techniques such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, novel sulfonamides were synthesized by the reaction of reduced products with various sulfonyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one of the compounds was reported as a white solid with a yield of 50.6%, and a melting point of 250.2–250.9°C .

Advantages and Limitations for Lab Experiments

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of CAIX and COX-2, and its potential therapeutic effects in various diseases. However, the limitations of this compound for lab experiments include its low solubility and stability, its potential toxicity, and its limited availability.

Future Directions

Several future directions for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide research include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, the optimization of its pharmacokinetic properties, and the development of new derivatives with improved potency and selectivity. Additionally, the use of this compound in combination with other drugs or therapies could also be explored for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of CAIX and COX-2, leading to its anti-cancer and anti-inflammatory effects. This compound has several advantages for lab experiments but also has limitations. Several future directions for this compound research have been identified, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been carried out using various methods, including the reaction of 4-methylpyrimidin-2-amine with 4-aminobenzenesulfonamide, followed by the reaction of the resulting product with 3-phenoxybenzoyl chloride. Another method involves the reaction of 4-methylpyrimidin-2-amine with 4-aminobenzenesulfonamide in the presence of triethylamine, followed by the reaction of the resulting product with 3-phenoxybenzoyl chloride. The yield of this compound using these methods ranges from 60-70%.

Scientific Research Applications

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, one of the compounds has been classified with the signal word: Warning. The hazard statements include H302-H315-H319, indicating that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-17-14-15-25-24(26-17)28-33(30,31)22-12-10-19(11-13-22)27-23(29)18-6-5-9-21(16-18)32-20-7-3-2-4-8-20/h2-16H,1H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVLPDTBOERID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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